molecular formula C20H23FN4OSi B2802531 6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole CAS No. 1802154-20-6

6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole

Cat. No.: B2802531
CAS No.: 1802154-20-6
M. Wt: 382.514
InChI Key: RXEQGYCBNRONJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

: The {[2-(trimethylsilyl)ethoxy]methyl} group is often introduced via etherification reactions, ensuring steric and electronic considerations for optimal activity.

Scientific Research Applications

6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole finds uses across:

  • Chemistry

    : As a building block in synthetic organic chemistry for crafting complex molecules.

  • Biology

    : Study of interactions with enzymes and cellular receptors.

  • Medicine

    : Potential therapeutic agent or lead compound in drug development due to its unique structure and activity.

  • Industry

    : Use as a precursor in manufacturing specialized materials or agrochemicals.

Mechanism of Action

While the exact mechanism of action for this compound isn’t specified, compounds with similar structures have been used as intermediates in the synthesis of Janus kinase inhibitors, such as INCB018424 . These inhibitors work by blocking the action of Janus kinases, a type of enzyme that transmits signals within cells. This can help to regulate immune responses and cell growth.

Preparation Methods

The synthesis of 6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole involves multi-step organic reactions:

  • Formation of the Indole Core

    : The indole structure is synthesized through Fischer indole synthesis.

  • Fluorination

    : Incorporation of the fluorine atom typically via electrophilic fluorination using reagents like Selectfluor.

  • Pyrrolo[2,3-d]pyrimidine Assembly

    : This is achieved through cyclization reactions involving functionalized pyrimidine precursors.

Chemical Reactions Analysis

This compound engages in various types of reactions:

  • Oxidation

    : Oxidizing agents such as m-chloroperbenzoic acid can introduce functional groups or modify the electronic properties of the molecule.

  • Reduction

    : Hydrogenation in the presence of catalysts like palladium on carbon affects specific double bonds or functional groups.

  • Substitution

    : Nucleophilic substitutions, particularly involving the fluoro group, can be carried out under controlled conditions. Major products from these reactions vary but commonly include derivatives with modified electronic or steric properties, enhancing its reactivity or affinity for biological targets.

Comparison with Similar Compounds

Similar compounds include other fluorinated indole derivatives and pyrrolo[2,3-d]pyrimidines. What sets this compound apart is the synergy of its multiple functional groups, combining the biological activities of both scaffolds while adding unique properties through its fluorination and silyl ether substituents.

Remember, these are generalized details and real-world experimental data would provide a fuller picture. Need more info about any of these sections?

Properties

IUPAC Name

2-[[4-(6-fluoro-1H-indol-3-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4OSi/c1-27(2,3)9-8-26-13-25-7-6-16-19(23-12-24-20(16)25)17-11-22-18-10-14(21)4-5-15(17)18/h4-7,10-12,22H,8-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEQGYCBNRONJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CNC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.